molecular formula C18H14F3N3O2 B14101525 3-(2-hydroxy-3-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide

3-(2-hydroxy-3-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide

Cat. No.: B14101525
M. Wt: 361.3 g/mol
InChI Key: XVGCYCAMQWJVJR-UHFFFAOYSA-N
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Description

3-(2-hydroxy-3-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyrazole ring, a hydroxy-methylphenyl group, and a trifluoromethylphenyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxy-3-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the hydroxy-methylphenyl and trifluoromethylphenyl groups via substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as recrystallization and chromatography are essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(2-hydroxy-3-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrazole compounds.

Scientific Research Applications

3-(2-hydroxy-3-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-hydroxy-3-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The trifluoromethyl group enhances its binding affinity and stability, making it a potent molecule for various applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-3-(trifluoromethyl)phenylboronic acid
  • 7-Hydroxy-3-(2-methylphenyl)-2-(trifluoromethyl)-4H-chromen-4-one
  • ®-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid

Uniqueness

Compared to similar compounds, 3-(2-hydroxy-3-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy-methylphenyl and trifluoromethylphenyl groups enhances its versatility and potential for diverse applications.

Properties

Molecular Formula

C18H14F3N3O2

Molecular Weight

361.3 g/mol

IUPAC Name

3-(2-hydroxy-3-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H14F3N3O2/c1-10-5-4-6-11(16(10)25)14-9-15(24-23-14)17(26)22-13-8-3-2-7-12(13)18(19,20)21/h2-9,25H,1H3,(H,22,26)(H,23,24)

InChI Key

XVGCYCAMQWJVJR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2=NNC(=C2)C(=O)NC3=CC=CC=C3C(F)(F)F)O

Origin of Product

United States

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